molecular formula C12H15N5O B2564055 N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide CAS No. 920461-97-8

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide

Cat. No.: B2564055
CAS No.: 920461-97-8
M. Wt: 245.286
InChI Key: BATLQGHZETUJPM-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values

Mechanism of Action

Target of Action

It is known that tetrazoles, a class of compounds to which n-((1-phenyl-1h-tetrazol-5-yl)methyl)isobutyramide belongs, have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Mode of Action

Tetrazoles, in general, have both electron-donating and electron-withdrawing properties . This allows them to interact with various biological targets in a unique manner. Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It is known that tetrazoles are more soluble in lipids than carboxylic acids , which could potentially enhance the bioavailability of this compound.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide typically involves a multi-step process. One common method includes the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 to form 5-phenyl-1H-tetrazole . This intermediate can then be further reacted with isobutyryl chloride to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-((1-phenyl-1H-tetrazol-5-yl)methyl)isobutyramide can be compared with other tetrazole derivatives, such as:

Properties

IUPAC Name

2-methyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATLQGHZETUJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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